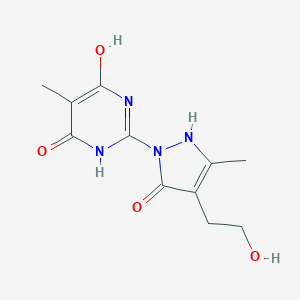![molecular formula C17H17N5OS2 B276193 N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide](/img/structure/B276193.png)
N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide, also known as AMPTP, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are involved in cell division. By inhibiting tubulin polymerization, N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide inhibits cell proliferation, induces apoptosis, and disrupts the normal cell cycle. Furthermore, N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide has been shown to decrease the expression of several key proteins involved in cancer cell survival, including Bcl-2 and survivin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide in lab experiments is its potent cytotoxic activity against a variety of cancer cell lines. This makes it an attractive candidate for further study as a potential chemotherapy drug. However, one limitation of using N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide in lab experiments is its relatively complex synthesis method, which may limit its availability for further study.
Orientations Futures
There are several future directions for the study of N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide. One potential direction is to further investigate its mechanism of action and identify potential targets for drug development. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide in vivo, which would provide valuable information for its potential use as a chemotherapy drug. Additionally, further studies are needed to determine the safety and toxicity of N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide in vivo, which is a key consideration for its potential use in humans.
Conclusion
In conclusion, N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide is a novel compound that has shown promise as a potential anticancer agent. Its potent cytotoxic activity, ability to induce apoptosis, and disruption of the normal cell cycle make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action, pharmacokinetics and pharmacodynamics, safety, and toxicity.
Méthodes De Synthèse
N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide can be synthesized through a multistep process that involves the reaction of various chemical reagents. The first step involves the synthesis of the thieno[3,2-d]pyrimidine core, which is then reacted with 4-methoxybenzaldehyde to form the intermediate product. The final step involves the reaction of the intermediate product with N-allylthiourea to form N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide.
Applications De Recherche Scientifique
N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Furthermore, N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells, which is a key mechanism of action for many chemotherapy drugs.
Propriétés
Formule moléculaire |
C17H17N5OS2 |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
1-[[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C17H17N5OS2/c1-3-8-18-17(24)22-21-16-15-13(19-10-20-16)9-14(25-15)11-4-6-12(23-2)7-5-11/h3-7,9-10H,1,8H2,2H3,(H2,18,22,24)(H,19,20,21) |
Clé InChI |
GEOWFCOHONPDTN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)NNC(=S)NCC=C |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)NNC(=S)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276110.png)
![ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276111.png)

![6-(3-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276115.png)
![2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276118.png)
![4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276121.png)
![2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276124.png)

![2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276126.png)
![ethyl 4-thioxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276128.png)
![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)
![ethyl 3-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276131.png)
![ethyl 3-(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276134.png)
![ethyl 3-{2-[4-(aminosulfonyl)anilino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276135.png)